Xanthosine 5'-(trihydrogen diphosphate), trisodium salt

Enzyme Kinetics Nucleotide Metabolism Purine Salvage

Xanthosine 5'-(trihydrogen diphosphate), trisodium salt (commonly abbreviated as XDP) is a purine ribonucleoside 5′-diphosphate in which the nucleobase is xanthosine. As a non-canonical nucleotide, it is primarily encountered in biochemical research as a substrate, product, or intermediate in specific enzymatic reactions, including those catalyzed by inosine/xanthosine triphosphatases (EC 3.6.1.73) and other nucleotide-processing enzymes.

Molecular Formula C10H11N4Na3O12P2
Molecular Weight 510.13 g/mol
CAS No. 84215-50-9
Cat. No. B12678252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthosine 5'-(trihydrogen diphosphate), trisodium salt
CAS84215-50-9
Molecular FormulaC10H11N4Na3O12P2
Molecular Weight510.13 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+].[Na+]
InChIInChI=1S/C10H14N4O12P2.3Na/c15-5-3(1-24-28(22,23)26-27(19,20)21)25-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;;/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H2,19,20,21)(H2,12,13,17,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1
InChIKeyYOOFNMTZQIXWCP-CYCLDIHTSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xanthosine 5'-(trihydrogen diphosphate), Trisodium Salt (CAS 84215-50-9) for Research Procurement


Xanthosine 5'-(trihydrogen diphosphate), trisodium salt (commonly abbreviated as XDP) is a purine ribonucleoside 5′-diphosphate in which the nucleobase is xanthosine [1]. As a non-canonical nucleotide, it is primarily encountered in biochemical research as a substrate, product, or intermediate in specific enzymatic reactions, including those catalyzed by inosine/xanthosine triphosphatases (EC 3.6.1.73) and other nucleotide-processing enzymes [2]. The trisodium salt form is typically supplied as a pre-formulated, neutral-pH solution (e.g., 10 mM), enhancing its aqueous solubility and making it ready for direct use in a wide range of enzymatic assays and biophysical studies [1]. Its commercial availability as a purified, high-concentration solution (≥95% purity by HPLC) distinguishes it as a specialized research tool rather than a commodity bulk chemical [1].

1 Ready-to-use aqueous formatPre-formulated neutral-pH solution supports direct incorporation into enzymatic assays and biophysical studies.
2 High-purity nucleotide preparationChromatographically purified diphosphate suitable for kinetic and mechanistic work where purity influences results.
3 Xanthosine-specific research toolDesigned for studies requiring a non-canonical purine base distinct from guanine and inosine; fits engineered GTPase and nucleotide sanitation workflows.

Why Xanthosine 5'-(trihydrogen diphosphate), Trisodium Salt Cannot Be Replaced by Common Nucleotide Analogs


Generic substitution of XDP with structurally similar purine nucleotide diphosphates, such as guanosine diphosphate (GDP) or inosine diphosphate (IDP), is not biochemically equivalent and will lead to experimental failure in specific contexts. While XDP, GDP, and IDP share the same diphosphate-ribose backbone, their nucleobases differ, dictating their recognition by enzymes and binding proteins. For instance, the substrate specificity of certain hydrolases follows a defined hierarchy where XDP activity is distinct from both GDP and IDP [1]. More critically, a class of engineered GTPase mutants has been purposefully created with a switched nucleotide specificity from guanine to xanthine, meaning these proteins are specifically dependent on XDP (and XTP) for function and regulation, while being completely unresponsive to GDP or GTP [2]. In these cases, substituting XDP with any other nucleoside diphosphate will result in a non-functional system.

Target · XDP
Xanthosine diphosphate is recognized by enzymes with xanthine-base specificity, including engineered GTPase mutants and certain Nudix hydrolases.
Alternatives · GDP / IDP
Guanosine or inosine diphosphate share the backbone but differ in nucleobase recognition; enzyme binding and catalytic hierarchies may shift, potentially leading to non-functional systems.
Engineered xanthine-specific GTPases depend on XDP for nucleotide exchange and regulatory cycles; substitution with GDP or IDP cannot replicate this activity.

Quantitative Differentiation: Xanthosine 5'-(trihydrogen diphosphate), Trisodium Salt vs. Analogs


XDP Exhibits Distinct Substrate Preference in Purine Nucleoside Phosphorylase Kinetics

In a comparative study of XapA purine nucleoside phosphorylase activity, xanthosine (the nucleoside form of XDP) demonstrates a lower Michaelis constant (Km) than the closely related guanosine and inosine, indicating higher binding affinity for this enzyme under identical conditions [1].

Purine nucleoside phosphorylase Km
Head-to-head
Xanthosine Km 222 ± 15 μM
Guanosine Km 273 ± 24 μM
Inosine Km 348 ± 20 μM
Reported higher apparent affinity for xanthosine under identical conditions; confirms nucleobase discrimination in purine salvage.
Mutant XapA enzyme, pH 7.1, 25°C.
Enzyme Kinetics Nucleotide Metabolism Purine Salvage

XDP is a Key Component in Engineered Xanthine-Specific GTPase Mutant Systems

A key application of XDP is in the study of GTPases engineered to have switched nucleotide specificity. For the p21ras(D119N) mutant, XDP dissociation is stimulated by the guanine nucleotide exchange factor Cdc25Mm to a similar extent as GDP dissociation from wild-type p21ras [1]. This demonstrates that the mutant's nucleotide-binding cycle, which is essential for its function as a molecular switch, is XDP-dependent.

GEF-stimulated nucleotide exchange
Head-to-head
Cdc25Mm stimulates XDP dissociation from p21ras(D119N) similarly to GDP from wild-type p21ras.
Engineered mutant's regulatory cycle is specifically coupled to xanthosine nucleotides.
In vitro exchange assays with purified proteins.
GTPase Engineering Protein Biochemistry Nucleotide Switch

XDP Hydrolysis Rate is Distinct in Nudix Hydrolase Substrate Profiling

A substrate specificity profile for the Nudix hydrolase X29 reveals a clear hierarchy of activity for different nucleoside diphosphates. XDP exhibits lower catalytic turnover compared to IDP but is on par with ITP and dITP, positioning it distinctly from GDP [1].

Nudix hydrolase substrate preference
Head-to-head
Activity order: IDP > dIDP >> GDP = dGDP > XDP = ITP = dITP
XDP occupies a distinct lower-activity tier, clearly separated from GDP; supports defined substrate hierarchy for decapping/ sanitation enzymes.
Recombinant X29 hydrolase with Mn²⁺/Co²⁺ cofactor.
Nucleotide Phosphatase RNA Decapping Substrate Profiling

Xanthosine 5'-Triphosphate (XTP) is a Preferred Substrate for Human ITP Pyrophosphatase

While this evidence is for XTP (the triphosphate form), it provides class-level inference for the specificity of the xanthosine base. Human inosine triphosphate pyrophosphatase (hITPase) shows a clear preference for hydrolyzing xanthosine 5'-triphosphate over other non-canonical purine triphosphates, as shown by its higher catalytic efficiency [1].

hITPase kcat (XTP)
Class-level
XTP kcat 640 s⁻¹
ITP kcat 580 s⁻¹
dITP kcat 360 s⁻¹
Reported higher catalytic turnover for the xanthosine base in a human sanitation enzyme reinforces distinct nucleobase recognition.
Triphosphate analog; class-level inference for xanthosine specificity.
Nucleotide Sanitation ITPase Mutagenesis

High-Value Application Scenarios for Xanthosine 5'-(trihydrogen diphosphate), Trisodium Salt


Investigating Engineered GTPase Mutants with Switched Nucleotide Specificity

This is the quintessential application for XDP. Researchers use the p21ras(D119N) mutant (or similar GTPases like Rab5(D136N) or Ran(D125N)) to decouple a single GTPase's function from the background of other GTP-binding proteins. This system is absolutely dependent on xanthosine nucleotides (XDP and XTP) for nucleotide binding, hydrolysis, and exchange factor interactions [1]. Studies on Rab5-mediated endosome fusion have used the xanthosine-specific mutant to precisely time GTPase activity in vitro [2].

Enzymology of Nucleotide Sanitation and RNA Decapping

XDP serves as a critical substrate for characterizing the activity and specificity of Nudix hydrolases and other nucleotide phosphatases. The quantitative substrate hierarchy data (IDP > dIDP >> GDP = dGDP > XDP = ITP = dITP) [1] provides a benchmark for enzyme activity. Researchers can use XDP to confirm an enzyme's substrate profile, study its role in preventing the incorporation of non-canonical nucleotides into RNA, or screen for inhibitors that modulate its activity.

Kinetic Studies of Purine Salvage Enzymes

XDP is the diphosphate form of xanthosine, a key intermediate in purine salvage. The kinetic data showing that xanthosine has a lower Km (higher affinity) for purine nucleoside phosphorylase than guanosine or inosine [1] supports its use in detailed enzymatic studies. This includes determining kinetic constants (Km, kcat, Vmax) for enzymes like purine nucleoside phosphorylase, xanthosine phosphorylase, or hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and xanthine phosphoribosyltransferase (XPRT), where it or its monophosphate form may act as a substrate or inhibitor.

Inhibitor Screening and Mechanistic Studies for Nucleotide-Dependent Processes

The distinct binding pocket for the xanthosine base can be exploited in drug discovery. For instance, the development of non-hydrolyzable xanthosine triphosphate derivatives (e.g., XTP-γ-S or XMP-PNP) [1] allows researchers to trap xanthine-specific GTPase mutants in a particular state. These analogs are valuable tools for structural biology (e.g., cryo-EM, X-ray crystallography) and for high-throughput screening assays designed to identify inhibitors of XDP/XTP-binding proteins or enzymes that process xanthosine nucleotides.

Application
Selection Property
Validation Focus
Engineered GTPase mutant studies
Xanthine-specific nucleotide binding and exchange
Nucleotide exchange assay controls with Cdc25Mm or similar GEFs
Nucleotide sanitation / RNA decapping enzymology
Defined substrate hierarchy for Nudix hydrolases
Activity profiling against IDP, GDP, and XDP under standardized conditions
Purine salvage pathway kinetics
Nucleobase discrimination by phosphorylases
Km/kcat determination with xanthosine-derived substrates
Inhibitor screening for xanthosine-binding proteins
Xanthosine-base recognition pocket
Competition assays with non-hydrolyzable XTP analogs; structural biology sample preparation

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